Cas no 1569560-03-7 (4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid)

4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]-
- 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid
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- Inchi: 1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22)
- InChI Key: HMBCEHIUCYFRIO-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(CNC(COC2=CC=C(F)C=C2F)=O)C=C1
Experimental Properties
- Density: 1.372±0.06 g/cm3(Predicted)
- Boiling Point: 591.1±50.0 °C(Predicted)
- pka: 4.19±0.10(Predicted)
4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D462523-2.5g |
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid |
1569560-03-7 | 2.5g |
$ 1200.00 | 2023-09-07 | ||
TRC | D462523-1g |
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid |
1569560-03-7 | 1g |
$ 510.00 | 2022-06-05 | ||
TRC | D462523-2500mg |
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid |
1569560-03-7 | 2500mg |
$ 1590.00 | 2023-04-14 | ||
TRC | D462523-250mg |
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid |
1569560-03-7 | 250mg |
$ 167.00 | 2023-04-14 | ||
TRC | D462523-1000mg |
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid |
1569560-03-7 | 1g |
$ 620.00 | 2023-04-14 |
4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid Related Literature
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1. Book reviews
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Shenghua Liu,Ruibin Jiang,Peng You,Xingzhong Zhu,Jianfang Wang,Feng Yan Energy Environ. Sci., 2016,9, 898-905
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
Additional information on 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid
Comprehensive Overview of 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7)
4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique molecular structure, plays a pivotal role in the development of novel therapeutic agents. Its benzoic acid derivative nature, combined with the difluorophenoxy moiety, makes it a valuable intermediate in drug synthesis. Researchers are particularly interested in its potential applications due to its bioactive properties and selective binding affinity.
The compound's chemical stability and solubility profile have been extensively studied, making it a candidate for various drug delivery systems. In recent years, the demand for fluorinated compounds like 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid has surged, driven by their enhanced metabolic stability and bioavailability. This aligns with the growing trend in precision medicine and targeted therapy, where such compounds are leveraged to minimize off-target effects.
One of the most frequently searched questions about this compound revolves around its synthetic pathway. The synthesis of 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid typically involves multi-step organic reactions, including amide coupling and ester hydrolysis. Researchers often explore green chemistry approaches to optimize its production, reducing environmental impact. This aligns with the broader industry focus on sustainable synthesis and eco-friendly pharmaceuticals.
Another hot topic is the compound's potential role in cancer research. Preliminary studies suggest that 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid may interact with specific enzyme inhibitors, making it a candidate for kinase-targeted therapies. This has sparked interest in its structure-activity relationship (SAR), with researchers aiming to modify its scaffold for improved efficacy. The compound's fluorine atoms are particularly noteworthy, as they often enhance binding affinity and lipophilicity.
From a regulatory perspective, 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid is not classified as a hazardous material, which simplifies its handling in laboratory settings. However, proper safety protocols must still be followed, given its organic solvent compatibility. This aspect is crucial for industrial-scale production, where process optimization and quality control are paramount.
The compound's analytical characterization is another area of interest. Techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to ensure purity and identity. These methods are essential for meeting pharmaceutical standards and regulatory compliance. Additionally, the rise of AI-driven drug discovery has led to increased computational modeling of compounds like 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid, accelerating the identification of potential applications.
In summary, 4-2-(2,4-Difluorophenoxy)acetylaminomethylbenzoic Acid (CAS No. 1569560-03-7) represents a promising frontier in medicinal chemistry. Its unique properties and versatile applications make it a subject of ongoing research, particularly in the context of personalized medicine and sustainable drug development. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in innovative therapeutics.
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